molecular formula C8H12N2O2 B12885755 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine

5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine

Cat. No.: B12885755
M. Wt: 168.19 g/mol
InChI Key: FOJWOEDGLKYOCZ-UHFFFAOYSA-N
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Description

5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine is a chemical compound featuring an isoxazole core linked to a tetrahydrofuran moiety via an amine bridge. The isoxazole ring is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . Compounds containing the 5-methylisoxazole structure have been identified as key intermediates in pharmaceutical development and have been explored for their role in modulating protein-protein interactions, such as the inhibition of GATA4–NKX2-5 transcriptional synergy, which is a target in cardiac research . The tetrahydrofuran ring is a common heterocycle in bioactive molecules and natural products, often contributing to metabolic stability and influencing pharmacokinetic properties. This specific molecular architecture makes this compound a valuable building block for researchers in drug discovery and medicinal chemistry. It is suited for the synthesis of novel compounds, structure-activity relationship (SAR) studies, and screening for various biological activities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

5-methyl-N-(oxolan-3-yl)-1,2-oxazol-4-amine

InChI

InChI=1S/C8H12N2O2/c1-6-8(4-9-12-6)10-7-2-3-11-5-7/h4,7,10H,2-3,5H2,1H3

InChI Key

FOJWOEDGLKYOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)NC2CCOC2

Origin of Product

United States

Preparation Methods

Starting Materials

Detailed Preparation Method

Step 1: Synthesis of Acetyl Acetonitrile Intermediate

  • Acetyl acetonitrile is generated by the reaction of ethyl acetate with acetonitrile in the presence of a strong metal base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).
  • The metal base deprotonates acetonitrile to form a nucleophilic species that attacks ethyl acetate, yielding acetyl acetonitrile.
  • The equivalents of metal base are carefully controlled (1.1 to 1.4 equivalents relative to acetonitrile) to optimize yield and purity.

Step 2: Formation of Hydrazone Intermediate

  • Acetyl acetonitrile is refluxed with p-toluenesulfonyl hydrazide in an alcoholic solvent such as methanol or ethanol.
  • This reaction forms a hydrazone intermediate, typically isolated as a white crystalline solid.
  • The molar ratio of acetyl acetonitrile to p-toluenesulfonyl hydrazide is approximately 1:0.95–1.

Step 3: Ring Closure to Isoxazole

  • Hydroxylamine hydrochloride is dissociated in the presence of potassium carbonate (K2CO3) to generate free hydroxylamine.
  • The hydrazone intermediate is then added to this alkaline solution, and the mixture is heated to promote cyclization, forming the isoxazole ring.
  • Solvents such as tetrahydrofuran (THF), 2-methyltetrahydrofuran, ethylene glycol dimethyl ether, or toluene are used to facilitate the ring closure.
  • The reaction conditions are optimized to favor the formation of 3-amino-5-methyl isoxazole derivatives.

Reaction Scheme Summary

Step Reactants/Conditions Product/Intermediate Notes
1 Acetonitrile + Ethyl acetate + NaH/n-BuLi/LDA Acetyl acetonitrile Metal base equivalents critical
2 Acetyl acetonitrile + p-toluenesulfonyl hydrazide (MeOH/EtOH reflux) Hydrazone intermediate White crystalline solid
3 Hydrazone + Hydroxylamine hydrochloride + K2CO3 (THF or similar solvent, heat) 3-Amino-5-methyl isoxazole Ring closure step
4 3-Amino-5-methyl isoxazole + tetrahydrofuran-3-amine (coupling) 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine Final target compound

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in the ring closure step is critical for efficient cyclization and minimizing byproducts.
  • Solvent choice impacts yield and purity; tetrahydrofuran and 2-methyltetrahydrofuran provide good solubility and reaction rates.
  • The hydrazone intermediate is stable and can be isolated, allowing for purification before ring closure.
  • The introduction of the tetrahydrofuran-3-yl amine group is best performed under mild conditions to avoid ring opening or degradation.
  • Metal-free synthetic routes and one-pot multicomponent reactions have been explored for related isoxazole derivatives but require adaptation for this specific substitution pattern.

Summary Table of Key Reaction Parameters

Parameter Optimal Condition/Value Comments
Metal base (Step 1) NaH, n-BuLi, or LDA (1.1–1.4 equiv.) Controls acetyl acetonitrile formation
Solvent (Step 2) Methanol or Ethanol Reflux conditions
Hydrazone molar ratio 1:0.95–1 (acetyl acetonitrile: hydrazide) Ensures complete conversion
Base (Step 3) Potassium carbonate (2.2–4 equiv.) For hydroxylamine dissociation
Ring closure solvent THF, 2-methyltetrahydrofuran, toluene Affects cyclization efficiency
Temperature (Step 3) Heating (typically 60–80 °C) Promotes ring closure
Final amine substitution Mild conditions, nucleophilic substitution Preserves ring integrity

Chemical Reactions Analysis

Reactivity of the 4-Amino Substituent

The N-(tetrahydrofuran-3-yl)amine group undergoes nucleophilic substitution and coupling reactions:

  • Acylation : Reacts with benzoyl chlorides or carboxylic acid derivatives in the presence of coupling agents (e.g., DMF, CaH₂) to form amides .

  • Alkylation : Propargyl bromide introduces propargyl groups under basic conditions (e.g., CaH₂ in DMF) .

Mechanistic Insight :
The amine’s lone pair facilitates attack on electrophilic carbonyl carbons, forming stable amide bonds. Steric hindrance from the tetrahydrofuran ring may reduce reaction rates compared to linear amines .

Ring-Opening and Functionalization of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring participates in acid-catalyzed ring-opening reactions:

  • Hydrolysis : Concentrated HCl cleaves the THF ring to generate diols, which can further react with aldehydes or ketones .

  • Oxidation : NaIO₄ selectively oxidizes vicinal diols (post-ring opening) to dialdehydes, enabling downstream olefination .

Table 2: Reactivity of the THF-3-yl Group

ReactionConditionsProductReference
Acidic HydrolysisHCl (conc.), reflux3-Aminopropane-1,2-diol derivative
OxidationNaIO₄, H₂O, 25°CDialdehyde intermediate

Electrophilic Substitution on the Isoxazole Ring

The electron-deficient isoxazole ring undergoes electrophilic substitution at position 5 (methyl-substituted carbon):

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups, though steric effects from the methyl group may limit regioselectivity .

  • Halogenation : NBS or Cl₂ in CCl₄ adds halogens, favoring position 3 or 5 depending on directing groups .

Key Finding :
The methyl group at position 5 deactivates the ring, reducing reaction rates compared to unsubstituted isoxazoles .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine typically involves multi-step organic reactions. The compound can be derived from 3-amino-5-methylisoxazole, which serves as an important precursor in the synthesis of various pharmaceuticals. The general synthesis pathway includes:

  • Formation of Isoxazole Ring : The initial step often involves the reaction of substituted acetyl acetonitrile with hydroxylamine hydrochloride to form isoxazole derivatives.
  • Functionalization : Subsequent steps involve functionalizing the isoxazole ring, often through nucleophilic substitution or cyclization reactions involving tetrahydrofuran derivatives.

A notable preparation method includes chlorination followed by cyclization, yielding high purity products suitable for pharmaceutical applications .

Biological Activities

Research has indicated that this compound exhibits significant biological activities, particularly as an antibacterial agent. Its structural properties allow it to interact effectively with bacterial enzymes, inhibiting their function.

Antibacterial Activity

A study highlighted its potential against drug-resistant strains of Mycobacterium tuberculosis, showcasing a promising minimum inhibitory concentration (MIC) range of 0.03–0.5 µg/mL . This positions the compound as a candidate for further development in combating resistant bacterial infections.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated the ability to inhibit COX-2 enzyme activity, which is crucial in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

Antimicrobial Agents

The compound's efficacy against resistant bacterial strains makes it a candidate for developing new antimicrobial therapies. Its synthesis can be optimized to enhance potency and reduce side effects.

Anti-inflammatory Drugs

Due to its ability to inhibit COX enzymes, this compound could be further explored as a non-steroidal anti-inflammatory drug (NSAID), providing an alternative treatment for conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of isoxazole derivatives, contributing to the understanding of their structure–activity relationships (SAR). For instance:

StudyFindings
Structure–Activity Relationship Studies on IsoxazolesIdentified novel allosteric RORγt inverse agonists among trisubstituted isoxazoles, opening pathways for new therapeutic agents .
Synthesis and SAR of Chalcone-linked Isoxazole DerivativesHighlighted potent activity against drug-resistant Mycobacterium tuberculosis with specific derivatives showing promising MIC values .

These findings underline the importance of continued research into this compound and its derivatives for future therapeutic developments.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility :

    • The THF group in the target compound likely enhances solubility in polar solvents compared to phenyl-substituted analogs (e.g., compound 6 in ), which exhibit higher melting points (160–290°C) due to aromatic stacking.
    • Carboxamide derivatives (e.g., ) show lower volatility, evidenced by higher molecular weights (e.g., m/z 348).
  • For instance, 4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide demonstrated activity in experimental phasing , suggesting that the THF group in the target compound could similarly modulate target binding.

Key Differences and Challenges

  • Synthetic Complexity : Introducing the tetrahydrofuran-3-yl group may require chiral resolution or specialized catalysts, unlike simpler aryl substitutions .

Biological Activity

5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships (SAR), case studies, and research findings.

Chemical Structure and Properties

The compound this compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the tetrahydrofuran moiety may influence its solubility and biological interactions.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Isoxazole compounds have been reported to possess antibacterial and antifungal properties. For instance, certain isoxazole derivatives have shown activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Properties : Isoxazoles have been studied for their anticancer potential. Some derivatives demonstrated significant cytotoxicity against cancer cell lines, with IC50 values indicating their effectiveness in inhibiting cell proliferation .
  • Inhibition of Enzymatic Activity : Compounds containing isoxazole rings have been identified as inhibitors of specific enzymes such as sphingomyelin synthase 2 (SMS2), which is linked to chronic inflammation and metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of isoxazole derivatives indicates that modifications to the isoxazole ring and substituents can significantly affect their biological activity. For example:

CompoundActivityIC50 (μM)Notes
Compound AAntibacterial16Effective against S. aureus
Compound BAnticancer42.8Active in MCF-7 cell line
Compound CSMS2 Inhibitor0.65Selective inhibition

These findings suggest that specific structural features contribute to enhanced biological activity, emphasizing the importance of careful design in drug development.

Case Studies

  • Antimicrobial Study :
    A study evaluating the antimicrobial properties of various isoxazole derivatives found that certain compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The most potent compound showed a minimum inhibitory concentration (MIC) of 16 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Cytotoxicity Assessment :
    Research on the cytotoxic effects of isoxazole derivatives on human cancer cell lines revealed that some compounds induced apoptosis in MCF-7 breast cancer cells, with IC50 values ranging from 5.0 to 16.0 μM across different cell lines . This highlights the potential of these compounds as anticancer agents.
  • Enzyme Inhibition :
    The discovery of selective SMS2 inhibitors among isoxazole derivatives points to their therapeutic potential in treating chronic inflammatory diseases. One compound demonstrated an oral bioavailability of 56% and effectively reduced inflammation in animal models after six weeks of treatment .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 5-Methyl-N-(tetrahydrofuran-3-yl)isoxazol-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a reflux-based protocol using tetrahydrofuran (THF) as a solvent, DIEA (N-ethyl-N,N-diisopropylamine) as a base, and DMAP (4-dimethylaminopyridine) as a catalyst, achieving moderate yields after 60 hours. Optimization could involve:

  • Temperature control : Lowering reaction temperatures (e.g., 0°C) to reduce side reactions, as seen in for similar isoxazole derivatives.
  • Catalyst screening : Testing alternative catalysts (e.g., t-BuOK in ) to accelerate reaction kinetics.
  • Purification : Column chromatography (SiO₂, EtOAc/cyclohexane gradients) effectively isolates the product .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray crystallography : For unambiguous structural confirmation (e.g., using SHELX programs, as in and ).
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., distinguishing tetrahydrofuran-3-yl vs. other isomers) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • IR spectroscopy : To identify functional groups (e.g., C=O, NH stretches) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase or GABA receptor binding, given structural similarity to leflunomide and muscimol in ).
  • Cytotoxicity profiling : Use cancer cell lines (e.g., MTT assays) to evaluate antiproliferative effects .
  • ADMET studies : Assess solubility (via HPLC), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or NMDA receptors) based on the isoxazole core .
  • QSAR analysis : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity data to prioritize synthetic targets .
  • MD simulations : Study conformational stability in aqueous and lipid environments to optimize pharmacokinetics .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Methodological Answer :

  • Mechanistic studies : Use LC-MS or in-situ IR to monitor intermediate formation (e.g., imine vs. urea byproducts in thiourea cyclization, as in ).
  • Solvent effects : Compare polar aprotic (THF, DMF) vs. nonpolar solvents to control reaction pathways ( vs. 3).
  • Additive screening : Introduce phase-transfer catalysts or scavengers (e.g., molecular sieves) to suppress side reactions .

Q. How can the compound’s stability under varying conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1N HCl/NaOH) and analyze degradation products via HPLC-MS .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
  • Light sensitivity tests : Use UV-Vis spectroscopy to assess photodegradation rates .

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